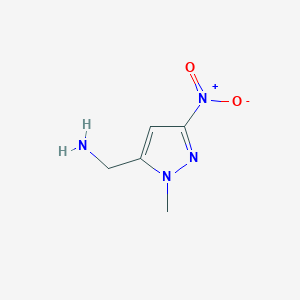

(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine

CAS No.:

Cat. No.: VC14658744

Molecular Formula: C5H8N4O2

Molecular Weight: 156.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H8N4O2 |

|---|---|

| Molecular Weight | 156.14 g/mol |

| IUPAC Name | (2-methyl-5-nitropyrazol-3-yl)methanamine |

| Standard InChI | InChI=1S/C5H8N4O2/c1-8-4(3-6)2-5(7-8)9(10)11/h2H,3,6H2,1H3 |

| Standard InChI Key | WOLRHVSTTPUWHW-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=CC(=N1)[N+](=O)[O-])CN |

Introduction

Chemical Structure and Physicochemical Properties

The core structure of (1-methyl-3-nitro-1H-pyrazol-5-yl)methanamine consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Substitutions at the 1-, 3-, and 5-positions confer distinct electronic and steric properties:

-

1-Methyl group: Enhances steric bulk and influences ring conformation.

-

3-Nitro group: A strong electron-withdrawing group that activates the ring for electrophilic substitution.

-

5-Methanamine: A primary amine that participates in nucleophilic reactions and hydrogen bonding .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 156.15 g/mol | |

| Density | 1.35 g/cm³ | |

| Boiling Point | 102°C (at 15 mmHg) | |

| Solubility | Soluble in polar organic solvents |

The hydrochloride salt form (CAS 1432034-91-7) is commonly used in research due to its stability and crystallinity .

Synthesis and Preparation Methods

Nitration of Pyrazole Precursors

The primary synthetic route involves nitration of 1-methyl-1H-pyrazol-5-amine. Nitric acid () in sulfuric acid () at 0–5°C selectively introduces the nitro group at the 3-position, yielding the intermediate 1-methyl-3-nitro-1H-pyrazol-5-amine. Subsequent reductive amination with formaldehyde and sodium cyanoborohydride introduces the methanamine side chain.

Reaction Scheme:

Industrial-Scale Production

Industrial synthesis optimizes yield and purity through:

-

Continuous-Flow Reactors: Enable precise temperature control during nitration.

-

Crystallization: Methanol-water mixtures purify the final product.

Table 2: Optimization Parameters for Industrial Synthesis

| Parameter | Optimal Condition |

|---|---|

| Nitration Temperature | 0–5°C |

| Reaction Time | 4–6 hours |

| Reductive Amination pH | 7.5–8.5 |

| Crystallization Solvent | Methanol:Water (3:1) |

Chemical Reactivity and Derivative Formation

Reduction of the Nitro Group

Catalytic hydrogenation (e.g., ) reduces the nitro group to an amine, forming (1-methyl-3-amino-1H-pyrazol-5-yl)methanamine. This intermediate is pivotal for synthesizing azole-based pharmaceuticals.

Nucleophilic Substitution at the Amine

The primary amine undergoes alkylation or acylation:

-

Alkylation: Reacts with alkyl halides (e.g., ) to form secondary amines.

-

Acylation: Acetyl chloride yields -acetyl derivatives.

Table 3: Common Reactions and Products

| Reaction Type | Reagent | Product |

|---|---|---|

| Reduction | 3-Amino derivative | |

| Alkylation | -Methylated compound | |

| Acylation | -Acetylated derivative |

Biological Activity and Applications

Antimicrobial Properties

Derivatives exhibit significant activity against fungal pathogens. For example, a methylated analog demonstrated an EC50 of 0.64 mg/L against Valsa mali, outperforming commercial fungicides.

Table 4: Antifungal Activity of Derivatives

| Compound | Pathogen | EC50 (mg/L) |

|---|---|---|

| Methylated Derivative (7f) | Valsa mali | 0.64 |

| Commercial Fungicide | Valsa mali | 1.20 |

Cytotoxic Effects

In vitro studies on cancer cell lines revealed moderate cytotoxicity:

-

HepG2 (Liver Cancer): IC50 = 48 µM

-

MCF-7 (Breast Cancer): IC50 = 52 µM.

Agricultural Applications

Nitro-group-containing pyrazoles are explored as plant growth regulators. Field trials showed a 20% increase in crop yield when treated with 100 ppm solutions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume